2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to a class of pyrimidinone derivatives functionalized with sulfonyl and acetamide groups. Its structure features a 3-chlorophenylsulfonyl moiety at position 5 of the pyrimidinone core and a 4-methoxyphenylacetamide group linked via a thioether bridge. Such structural motifs are associated with dual antiviral and anti-inflammatory activities, as seen in analogs like Hit15 ().
Properties
CAS No. |
899976-95-5 |
|---|---|
Molecular Formula |
C19H16ClN3O5S2 |
Molecular Weight |
465.92 |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
LNZVMOXIPGUUOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its structure indicates it may possess diverse biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine core, a sulfonyl group, and methoxy-substituted phenyl rings, which are known to influence its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide exhibit a range of biological activities:
- Antibacterial Activity :
-
Enzyme Inhibition :
- The compound is hypothesized to act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values indicating strong inhibitory effects on these enzymes, which are crucial for treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential :
Study 1: Antibacterial Screening
In a study conducted on various synthesized compounds, including those related to our target compound, it was found that several derivatives exhibited significant antibacterial activity. The most active compounds had IC50 values ranging from 2.14 µM to 15.6 µM against different bacterial strains . This suggests that our compound may also possess similar properties.
Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays were performed on compounds bearing the sulfonamide group. Results indicated that certain derivatives exhibited potent inhibition of AChE with IC50 values comparable to established inhibitors . This reinforces the potential of our compound in therapeutic applications targeting neurodegenerative diseases.
Study 3: Anticancer Activity
Research into the anticancer effects of related compounds showed promising results in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structural features were able to significantly reduce cell viability in breast cancer models .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi | 5.4 |
| Compound B | AChE Inhibition | Human AChE | 10.4 |
| Compound C | Anticancer | MCF-7 (Breast Cancer) | 15.0 |
| Compound D | Urease Inhibition | Helicobacter pylori | 7.0 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidinone Derivatives
Substituent Effects on Activity
Sulfonyl Group Variations
Acetamide Group Variations
- 4-Methoxyphenyl (Target) vs. 3-Methoxyphenyl (Hit15):
Para-methoxy substitution may improve solubility and reduce cytotoxicity compared to meta-substituted analogs, as seen in Hit15’s moderate cytotoxicity profile . - 6-Nitrobenzo[d]thiazol-2-yl (8c): The nitro group’s electron-withdrawing nature is critical for VEGFR-2 inhibition, likely stabilizing charge-transfer interactions in the kinase domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
